molecular formula C11H12N4O2 B3374254 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018051-91-6

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3374254
CAS No.: 1018051-91-6
M. Wt: 232.24 g/mol
InChI Key: TZRZWTGASKRVHC-UHFFFAOYSA-N
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Description

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a high-value chemical building block built on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in modern medicinal chemistry . This compound is designed for research and development applications, strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human use. The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isosteric replacement for purines in drug design, particularly in the development of inhibitors that target ATP-binding sites in enzymes such as kinases . This molecular framework has demonstrated remarkable versatility, with applications explored in diverse therapeutic areas including cancer chemotherapy and the treatment of parasitic diseases . Furthermore, the presence of multiple nitrogen atoms in the triazolopyrimidine ring system grants this class of compounds metal-chelating properties, which can be exploited to create novel therapeutic agents . The specific substitution pattern of this compound, featuring a cyclopropyl group at the 7-position and a propanoic acid chain at the 2-position of the TP scaffold, is strategically chosen to modulate the molecule's electronic properties, lipophilicity, and overall interaction with biological targets, making it a crucial intermediate for constructing more complex bioactive molecules .

Properties

IUPAC Name

3-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-10(17)4-3-9-13-11-12-6-5-8(7-1-2-7)15(11)14-9/h5-7H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRZWTGASKRVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=NC(=NN23)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. This can be achieved through the reaction of a cyclopropylamine derivative with a suitable nitrile and hydrazine under acidic or basic conditions.

    Functionalization: The triazolopyrimidine core is then functionalized by introducing the propanoic acid moiety. This can be done through a nucleophilic substitution reaction where the triazolopyrimidine is reacted with a halogenated propanoic acid derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or propanoic acid moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H13_{13}N5_5O
  • Molecular Weight : 233.25 g/mol
  • CAS Number : 885949-41-7

The compound features a triazolo-pyrimidine structure, which is known for its diverse biological activities. The cyclopropyl group contributes to the compound's unique pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. A notable study reported that a related triazolo-pyrimidine derivative showed significant cytotoxicity against human cancer cells, suggesting a promising avenue for developing new anticancer agents.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development into antibiotics or adjunct therapies for infectious diseases.

Neurological Applications

Recent investigations into the neuroprotective effects of triazolo-pyrimidine derivatives indicate that they may play a role in treating neurodegenerative disorders such as Alzheimer's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity Effectiveness Reference
AnticancerSignificant cytotoxicity
AntimicrobialEffective against bacteria
NeuroprotectiveModulation of neurotransmitters

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of triazolo-pyrimidines, including 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid. The results indicated that certain modifications enhanced anticancer activity significantly compared to existing chemotherapeutics.

Case Study 2: Antimicrobial Testing

In a collaborative study between several universities, the antimicrobial properties of this compound were tested against common pathogens. The results showed that it inhibited growth at micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. This can lead to alterations in cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents at positions 5 and 7 of the triazolopyrimidine ring. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 5/7) Purity CAS Number Key References
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid C₁₂H₁₃N₄O₂ 272.27 7-Cyclopropyl 98% 1040034-18-1
3-[5-Cyclopropyl-7-(difluoromethyl)-...]propanoic acid C₁₁H₁₁F₂N₄O₂ 281.23 5-Cyclopropyl, 7-difluoromethyl 95% 1018052-21-5
3-[7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₅H₁₄N₄O₃ 298.30 7-(3-Methoxyphenyl) 95% 1119499-77-2
3-[7-(4-Acetamidophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₆H₁₃F₃N₄O₃ 366.30 7-(4-Acetamidophenyl) 95% 1160246-12-7
3-[7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₂H₁₀N₄O₂S 274.30 7-(Thiophen-2-yl) 97% 1018052-13-5
3-[5-Isopropyl-7-(trifluoromethyl)-...]propanoic acid C₁₂H₁₃F₃N₄O₂ 302.25 5-Isopropyl, 7-trifluoromethyl 95% 1119429-23-0

Key Observations :

Molecular Weight and Solubility :

  • The cyclopropyl analog (MW 272.27) is lighter than derivatives with aromatic or fluorinated groups, suggesting better membrane permeability.
  • The acetamidophenyl derivative (MW 366.30) has the highest molecular weight, likely reducing solubility but improving target affinity .

Biological Activity

3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C11H12N6O2
  • Molecular Weight : 248.25 g/mol
  • CAS Number : 885949-41-7

Synthesis

The compound is synthesized through a series of reactions involving triazole derivatives and propanoic acid moieties. The general synthetic pathway includes:

  • Formation of the triazole ring.
  • Introduction of the cyclopropyl group.
  • Coupling with propanoic acid.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 1,2,4-triazole, including 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, exhibit significant anti-inflammatory properties. In vitro tests demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) cultures .

Antibacterial and Anthelmintic Activity

The compound has also been evaluated for its antibacterial and anthelmintic activities. Studies showed that it effectively reduced the growth of various Gram-positive and Gram-negative bacterial strains. Additionally, it exhibited anthelmintic activity against Rhabditis sp., highlighting its potential as a therapeutic agent in treating infections and parasitic diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6 release
AntibacterialEffective against Gram-positive/negative bacteria
AnthelminticActive against Rhabditis sp.

Case Studies

In a recent study published in April 2023, researchers synthesized several derivatives of 1,2,4-triazole containing propanoic acid moieties to evaluate their biological activities. Among these derivatives, certain compounds demonstrated notable reductions in cytokine levels without exhibiting toxicity in cell cultures. Specifically, compounds labeled as 3a , 3c , and 3e showed the most promising anti-inflammatory effects by significantly lowering TNF-α levels .

Q & A

Q. What are the key steps in synthesizing triazolopyrimidine derivatives like 3-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid?

A common method involves cyclocondensation of aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol addition and crystallization. For example, Shah and Rojivadiya () achieved high-purity products by refluxing reagents in DMF, cooling the mixture, and isolating solids via ethanol recrystallization. Key parameters include reaction time (10–12 minutes for fusion), solvent choice (DMF for solubility, methanol for precipitation), and crystallization conditions (ethanol for purity ≥95%).

Table 1: Example Synthesis Parameters

ReagentQuantity (mol)SolventYield (%)Purity (%)
Aminoguanidine0.01DMF75–85≥95
Ethyl 3-oxohexanoate0.01Methanol

Q. How can researchers assess the purity of synthesized triazolopyrimidine derivatives?

Purity is typically evaluated via:

  • HPLC/GC-MS : Quantifies impurities (e.g., unreacted starting materials).
  • Elemental Analysis : Confirms C, H, N composition (e.g., deviations >0.3% indicate impurities).
  • Melting Point : Sharp melting ranges (e.g., 205–207°C for triazolopyrimidines) correlate with high crystallinity and purity ().
  • NMR Spectroscopy : Absence of extraneous peaks in 1^1H/13^13C spectra (e.g., δ 8.91–8.90 ppm for aromatic protons in ).

Note: Purity ≥95% is achievable via ethanol recrystallization ( ).

Q. What safety protocols are critical when handling triazolopyrimidines?

  • PPE : Gloves, lab coats, and eye protection ( ).
  • Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, methanol).
  • Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal ( ).
  • Emergency Measures : Immediate rinsing for skin contact and medical consultation for inhalation exposure ().

Advanced Research Questions

Q. How can structural contradictions in triazolopyrimidine derivatives be resolved?

Discrepancies between expected and observed data (e.g., NMR shifts or melting points) require:

  • X-ray Crystallography : Definitive confirmation of molecular geometry (e.g., crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidine in ).
  • Density Functional Theory (DFT) : Computational modeling to predict tautomerism or regiochemical outcomes (e.g., cyclopropyl vs. trifluoromethyl substituent effects).
  • Comparative Spectroscopy : Cross-validate 1^1H/13^13C NMR with literature (e.g., δ 2.60 ppm for methylthio groups in ).

Case Study : A 5°C deviation in melting point may indicate polymorphic forms or solvent inclusion ( vs. 6).

Q. What strategies optimize the biological activity of triazolopyrimidines in structure-activity relationship (SAR) studies?

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to enhance metabolic stability.
  • Scaffold Hybridization : Combine triazolopyrimidine cores with bioactive motifs (e.g., morpholinomethyl in ) to target enzymes like CB2 cannabinoid receptors.
  • In Silico Screening : Use molecular docking to predict binding affinity (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).

Table 2: SAR Trends for Triazolopyrimidines

SubstituentEffect on BioactivityReference Compound
CyclopropylIncreased lipophilicityCAS 1018052-29-3 ( )
TrifluoromethylEnhanced enzyme inhibitionCAS 1018150-48-5 ( )
MethylthioImproved solubilityCompound 31 ()

Q. How can researchers address low yields in triazolopyrimidine synthesis?

  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation ().
  • Temperature Control : Maintain reflux at 80–90°C to prevent decomposition ( ).
  • Workup Refinement : Use gradient recrystallization (ethanol→water) to remove byproducts ().

Example : Increasing methanol volume from 10 mL to 15 mL improved yield by 12% in .

Methodological Resources

  • Synthesis Protocols : (fusion method), (general procedure G).
  • Structural Analysis : (X-ray), (NMR/ESI-MS).
  • Safety Guidelines : (PPE, waste handling).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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